1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of indole, oxazole, and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and oxazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]propanone: Similar structure with a propanone group instead of ethanone.
1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness: 1-(2,3-Dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-11(2)19-15(16-10)20-9-14(18)17-8-7-12-5-3-4-6-13(12)17/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIFHRDGDYNITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)SCC(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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